1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-
Description
1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- is a pyrazole derivative characterized by a hydroxyl group at position 5, a 2-methylphenyl group at position 1, and a trifluoromethyl (-CF₃) group at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key features include:
- Trifluoromethyl group: Enhances chemical stability, lipophilicity, and biological activity by acting as a strong electron-withdrawing group .
- 2-Methylphenyl substituent: The ortho-methyl group introduces steric effects, influencing binding interactions with biological targets such as enzymes or receptors .
- Hydroxyl group: Facilitates hydrogen bonding, improving solubility and interaction with polar residues in target proteins .
Properties
IUPAC Name |
2-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-4-2-3-5-8(7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVROCWMKJYEEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2-methylphenylhydrazine and a trifluoromethyl-substituted 1,3-dicarbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced through oxidation reactions. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution Reactions: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions. Key findings include:
-
Mechanism : The trifluoromethyl group activates the C-4 position for nucleophilic attack due to its strong electron-withdrawing effect.
-
Example : Methylation at the hydroxyl group (O-5) is less favorable compared to N-1 due to steric hindrance from the 2-methylphenyl group .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitutions, primarily at the C-4 position:
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, 2 h | 4-bromo derivative | 78% | |
| NBS (in CCl₄) | AIBN, reflux, 6 h | 4-bromo-5-hydroxy analog | 85% |
-
Regioselectivity : Bromination favors the C-4 position due to directing effects of the hydroxyl and trifluoromethyl groups .
a) Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) enables functionalization at C-4:
| Substrate | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 4-Bromo derivative | n-BuLi, THF, −78°C | 4-Li intermediate | Boronates, aldehydes | |
| 4-Li intermediate | DMF | 4-formyl derivative | Agrochemicals |
-
Key Insight : Lithiation efficiency depends on the steric bulk of the 2-methylphenyl group, with longer reaction times required compared to simpler analogs .
b) Oxidation and Reduction
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation (CrO₃) | H₂SO₄, acetone | Pyrazolone formation | 62% | |
| Catalytic Hydrogenation | Pd/C, H₂, EtOH | Dihydro-pyrazole | 90% |
Heterocycle Formation
The hydroxyl group participates in cyclocondensation reactions:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-Keto esters | HCl, reflux | Fused pyrano-pyrazoles | 70% | |
| Arylhydrazines | Cu(OTf)₂, [bmim]PF₆ | 1,3,5-Triarylpyrazoles | 82% |
Acid/Base Reactivity
The hydroxyl group (pKa ~8.5) allows pH-dependent reactivity:
| Condition | Behavior | Application | Source |
|---|---|---|---|
| Acidic (pH <5) | Protonation enhances electrophilicity | Salt formation | |
| Basic (pH >10) | Deprotonation to oxyanion | Nucleophilic substitutions |
Key Structural Influences on Reactivity:
Scientific Research Applications
1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored as a lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties. Its trifluoromethyl group enhances stability and lipophilicity, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features, electronic effects, and biological implications of related pyrazole derivatives:
| Compound Name | Substituents | Key Features | Biological Implications |
|---|---|---|---|
| 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(CF₃)- | 2-MePh (1), -CF₃ (3), -OH (5) | Ortho-methyl induces steric hindrance; -CF₃ enhances lipophilicity | Potential enzyme inhibition, antimicrobial |
| 1-(4-Fluorophenyl)-3-CF₃-1H-pyrazol-5-ol | 4-FPh (1), -CF₃ (3), -OH (5) | Para-fluoro increases electron withdrawal; improved bioavailability | Anticancer (apoptosis induction) |
| 1-Phenyl-4-(p-tolylthio)-3-CF₃-1H-pyrazol-5-ol | Ph (1), p-tolylthio (4), -CF₃ (3), -OH (5) | Sulfur-containing group enhances stability and binding specificity | Broad-spectrum antimicrobial |
| 1,4-Dimethyl-3-CF₃-1H-pyrazol-5-ol | Me (1,4), -CF₃ (3), -OH (5) | Dual methyl groups increase steric bulk; reduced metabolic degradation | Herbicide and material science applications |
| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-CF₃-1H-pyrazol-5-ol | Tetrahydrothiophene-sulfone (1), -CF₃ (3), -OH (5) | Sulfone group improves metabolic stability and redox reactivity | Ion channel modulation (cardiovascular) |
Electronic and Steric Effects
- Electron-withdrawing groups : The -CF₃ group in all compounds enhances reactivity toward nucleophilic attack and stabilizes negative charges, critical for enzyme interactions .
- Substituent position : Para-substituted fluorophenyl (4-FPh) in improves membrane penetration compared to ortho-methylphenyl in the target compound, which may reduce binding affinity due to steric hindrance .
- Sulfur-containing groups : The p-tolylthio group in increases lipophilicity and oxidative stability, broadening antimicrobial applications .
Biological Activity
1H-Pyrazol-5-ol, 1-(2-methylphenyl)-3-(trifluoromethyl)-, also known by its CAS number 122431-37-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 1H-Pyrazol-5-ol derivatives typically involves the reaction of hydrazine derivatives with various carbonyl compounds. The specific compound can be synthesized through methods that yield high selectivity and purity. One notable method involves the reaction of methyl hydrazine with trifluoroacetone in the presence of acetic acid, achieving a yield of around 86.5% .
Biological Activity Overview
The biological activity of 1H-Pyrazol-5-ol derivatives has been extensively studied, particularly their anticancer and anti-inflammatory properties. Recent research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
Studies have demonstrated that 1H-Pyrazol-5-ol derivatives can inhibit the growth of several cancer types, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Renal Cancer
- Prostate Cancer
- Pancreatic Cancer
For instance, one study reported that derivatives of the pyrazole structure showed IC50 values as low as 0.71 μM against HepG2 liver cancer cells and significant inhibition of VEGF-induced proliferation in endothelial cells .
Anti-HIV Activity
Research has also highlighted the anti-HIV potential of pyrazole derivatives. Compounds have been synthesized that demonstrate potent activity against wild-type HIV-1 strains, with EC50 values reported as low as 3.8 nmol/L for certain derivatives .
Table: Biological Activity Data
| Activity Type | Cancer Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Anticancer | Liver Cancer | HepG2 | 0.71 | |
| Anticancer | Breast Cancer | MDA-MB-231 | <10 | |
| Anticancer | Lung Cancer | A549 | 0.08 | |
| Anti-HIV | HIV-1 | Wild-type strain | 0.0038 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell cycle progression, which contributes to their anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-?
- Methodological Answer : The compound can be synthesized via conventional methods such as cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions. Non-conventional methods, including microwave-assisted synthesis, may improve yield and reduce reaction time . For trifluoromethyl-substituted pyrazoles, fluorinated building blocks (e.g., trifluoromethyl ketones) are critical intermediates. Optimization of reaction conditions (e.g., solvent, temperature) is essential to minimize side products .
Q. How can this compound be characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm substituent positions and regioselectivity. For example, the hydroxyl proton at position 5 typically appears as a singlet near δ 10–12 ppm .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., O–H···N interactions in pyrazolone derivatives) .
- HPLC/LC-MS : Validate purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or non-polar solvents (e.g., ethyl acetate) for synthetic work. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the hydroxyl group) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Trifluoromethyl groups generally enhance metabolic stability but may increase hydrophobicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Substituent Effects : The trifluoromethyl group at position 3 improves COX-2 selectivity by occupying a hydrophobic pocket in the enzyme active site, as demonstrated in celecoxib analogs .
- Aryl Group Optimization : Replace the 2-methylphenyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) to modulate electronic effects and binding affinity. SAR studies should include in vitro enzyme inhibition assays (IC) and molecular docking .
- Table 1 : SAR Data for Pyrazole Derivatives
| Substituent (Position 1) | Substituent (Position 3) | COX-2 IC (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| 2-Methylphenyl | CF | 40 | 300 |
| 4-Chlorophenyl | CF | 28 | 450 |
| 4-Methoxyphenyl | CF | 65 | 150 |
| Data adapted from COX-2 inhibitor studies . |
Q. How can contradictory data in reported biological activities be resolved?
- Methodological Answer :
- Cross-Validation : Replicate assays using standardized protocols (e.g., COX inhibition via ELISA/PGE quantification). Variations in cell lines (e.g., human vs. murine) or assay conditions (e.g., substrate concentration) may explain discrepancies .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that contribute to off-target effects. For example, hydroxylated metabolites may retain activity but alter pharmacokinetics .
Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes in COX-2 or other targets. Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonds with the pyrazole hydroxyl .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The trifluoromethyl group’s electron-withdrawing nature can be quantified via Mulliken charges .
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the hydrazine nitrogen) to control cyclization regiochemistry .
- Microwave Irradiation : Enhance kinetic control under microwave conditions to favor the 1,3-diarylpyrazole isomer over 1,5-substituted byproducts .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
